molecular formula C11H9NO2 B1270965 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one CAS No. 881-90-3

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Cat. No.: B1270965
CAS No.: 881-90-3
M. Wt: 187.19 g/mol
InChI Key: BWQBTJRPSDVWIR-JXMROGBWSA-N
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Description

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a phenylmethylene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved through a two-step process involving N-acetylation and the Erlenmeyer synthesis, a variation of the Perkin synthesis . The process involves the following steps:

    N-Acetylation: Glycine is dissolved in water and reacted with acetic anhydride to form acetylglycine.

    Erlenmeyer Synthesis: Acetylglycine is then reacted with benzaldehyde and sodium acetate in acetic anhydride under reflux conditions to form the desired oxazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the phenylmethylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

    2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is unique due to its specific combination of an oxazole ring with a phenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBTJRPSDVWIR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-90-3
Record name 881-90-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.

Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].

Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?

A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.

Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?

A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.

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